

Spectroscopic Analysis of Menthyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Menthyl acetate*

Cat. No.: *B105547*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Menthyl acetate**, a monoterpenoid ester widely used in the flavor, fragrance, and pharmaceutical industries. Understanding its spectroscopic signature is crucial for quality control, structural elucidation, and the development of new applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and logical diagrams to illustrate the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **Menthyl acetate**, both ^1H and ^{13}C NMR provide detailed information about its structure.

^1H NMR Spectral Data

The proton NMR spectrum of **Menthyl acetate** shows distinct signals for the various protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration
H-1	4.55	dt	10.9, 4.4	1H
H-2	1.85	m	1H	
H-3ax	0.95	m	1H	
H-3eq	1.62	m	1H	
H-4	1.38	m	1H	
H-5ax	0.82	m	1H	
H-5eq	1.65	m	1H	
H-6	1.25	m	1H	
H-7 (CH ₃)	0.88	d	7.0	3H
H-8	1.45	m	1H	
H-9 (CH ₃)	0.75	d	6.9	3H
H-10 (CH ₃)	0.86	d	7.0	3H
Acetyl CH ₃	1.98	s	3H	

Note: This data is compiled from various spectroscopic databases and literature sources. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **Menthyl acetate** molecule.

Carbon Assignment	Chemical Shift (δ ppm)
C-1	74.5
C-2	47.2
C-3	34.2
C-4	41.0
C-5	26.5
C-6	31.5
C-7 (CH_3)	22.1
C-8	25.2
C-9 (CH_3)	16.5
C-10 (CH_3)	20.8
C=O (Acetyl)	170.8
CH_3 (Acetyl)	21.3

Note: This data is compiled from various spectroscopic databases and literature sources.[\[1\]](#)
The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Methyl acetate** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) to the vial.
- Gently swirl or vortex the vial to ensure the sample is fully dissolved.

- Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube and label it appropriately.

Instrumental Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) is commonly used.
- Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
- Temperature: Standard ambient probe temperature (e.g., 298 K).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 8-16 scans.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more, depending on the concentration.
 - Relaxation delay: 2-5 seconds.



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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectral Data

The IR spectrum of **Methyl acetate** shows characteristic absorption bands corresponding to its ester functional group and hydrocarbon backbone.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2955-2870	C-H stretch	Aliphatic CH, CH ₂ , CH ₃
1738	C=O stretch	Ester
1455	C-H bend	CH ₂
1370	C-H bend	CH ₃
1240	C-O stretch	Ester
1028	C-O stretch	Ester

Experimental Protocol for FTIR Spectroscopy

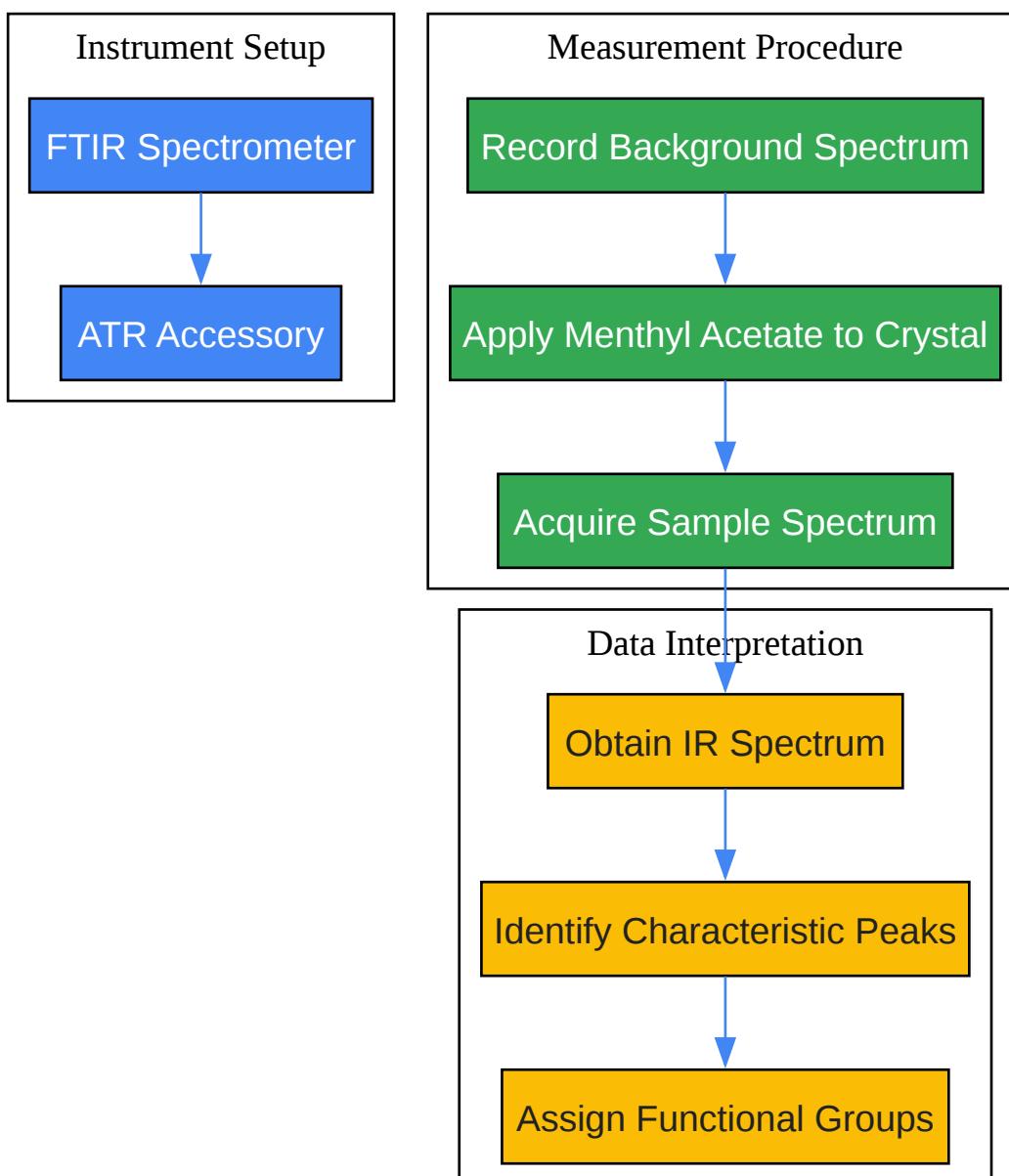
Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small drop of neat **Methyl acetate** liquid directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.



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FTIR Spectroscopy Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. **Menthyl acetate** is often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The electron ionization (EI) mass spectrum of **Menthyl acetate** shows a molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment Ion
198	< 5	$[\text{C}_{12}\text{H}_{22}\text{O}_2]^+$ (Molecular Ion, M ⁺)
156	~ 20	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$
138	~ 80	$[\text{M} - \text{CH}_3\text{COOH}]^+$
95	~ 90	$[\text{C}_7\text{H}_{11}]^+$
81	~ 100	$[\text{C}_6\text{H}_9]^+$ (Base Peak)
69	~ 50	$[\text{C}_5\text{H}_9]^+$
43	~ 75	$[\text{CH}_3\text{CO}]^+$

Fragmentation Analysis

The fragmentation of **Menthyl acetate** in EI-MS is initiated by the loss of an electron to form the molecular ion (M⁺) at m/z 198. The most prominent fragmentation pathways include:

- Loss of acetic acid (60 Da): A characteristic fragmentation for acetates, leading to the formation of the menthene cation at m/z 138.
- Loss of the acetyl group (43 Da): Cleavage of the ester bond results in the formation of the acylium ion $[\text{CH}_3\text{CO}]^+$ at m/z 43.

- Fragmentation of the cyclohexane ring: Subsequent fragmentations of the menthene cation lead to the formation of smaller, stable carbocations, such as those observed at m/z 95, 81 (the base peak), and 69.

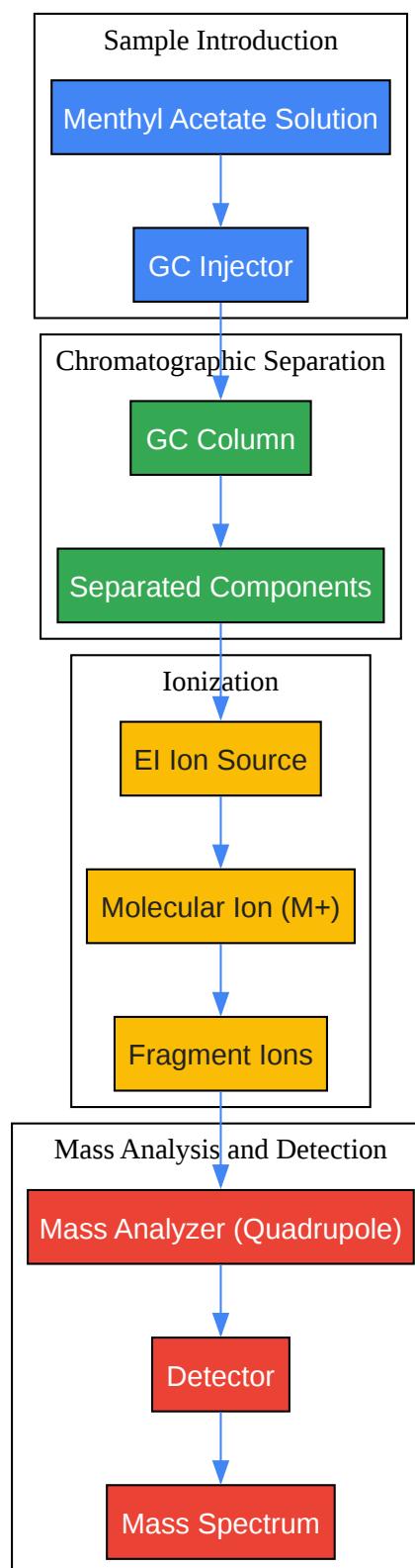
Experimental Protocol for GC-MS

Sample Preparation:

- Prepare a dilute solution of **Menthyl acetate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

Instrumental Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 300.

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References

- 1. researchgate.net [researchgate.net]
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